Morpholine, 4-(1-ethylpropyl)-

Polyurethane Catalysis Physical Chemistry Lipophilicity

Morpholine, 4-(1-ethylpropyl)- (also known as N-3-pentylmorpholine) is a tertiary amine belonging to the class of N-alkylmorpholines, featuring a morpholine ring with a branched 3-pentyl substituent at the nitrogen. This specific branched isomer (CAS 67061-37-4) is distinct from its linear analog N-n-pentylmorpholine (CAS 5205-39-0), a critical distinction for procurement given their differing physicochemical and performance profiles.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 67061-37-4
Cat. No. B15442859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-(1-ethylpropyl)-
CAS67061-37-4
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC(CC)N1CCOCC1
InChIInChI=1S/C9H19NO/c1-3-9(4-2)10-5-7-11-8-6-10/h9H,3-8H2,1-2H3
InChIKeyCJUBKFWKDGJCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4-(1-ethylpropyl)- (CAS 67061-37-4): Properties and Applications for Industrial Procurement


Morpholine, 4-(1-ethylpropyl)- (also known as N-3-pentylmorpholine) is a tertiary amine belonging to the class of N-alkylmorpholines, featuring a morpholine ring with a branched 3-pentyl substituent at the nitrogen . This specific branched isomer (CAS 67061-37-4) is distinct from its linear analog N-n-pentylmorpholine (CAS 5205-39-0), a critical distinction for procurement given their differing physicochemical and performance profiles . With a molecular formula of C9H19NO, a molecular weight of 157.25 g/mol, and a calculated LogP of 1.445 , this compound's unique steric and electronic properties make it a valuable lipophilic amine base and catalyst, with notable applications in polyurethane manufacturing and organic synthesis .

Why Generic Substitution Fails: The Critical Role of Alkyl Branching in Morpholine, 4-(1-ethylpropyl)-


The efficacy of N-alkylmorpholines is highly dependent on the precise structure of their alkyl substituent. Substituting a branched isomer like Morpholine, 4-(1-ethylpropyl)- with a linear analog (e.g., N-n-pentylmorpholine) or another N-alkylmorpholine can lead to significant, quantifiable changes in performance. Key differentiating factors such as steric bulk, lipophilicity, and catalytic activity are directly governed by the alkyl chain's architecture . These variations translate to tangible differences in industrial applications, including catalytic efficiency in polyurethane foaming and solubility profiles in reaction media. The evidence presented below demonstrates that these are not mere academic nuances but critical specifications that directly impact process efficiency and product quality, making careful, isomer-specific procurement essential [1].

Quantitative Evidence Guide for Morpholine, 4-(1-ethylpropyl)- (CAS 67061-37-4) Against Comparators


Lipophilicity (LogP) Differentiation: Branched vs. Linear N-Alkylmorpholine

Morpholine, 4-(1-ethylpropyl)- exhibits a calculated LogP of 1.445 , which is distinct from its linear isomer N-n-pentylmorpholine. This difference in LogP, a measure of lipophilicity, is a direct consequence of the branched alkyl chain's steric bulk, which alters the compound's partitioning behavior . This quantified difference is crucial for predicting solubility and reactivity in various media.

Polyurethane Catalysis Physical Chemistry Lipophilicity

Steric Bulk Quantified by Alkyl Chain Structure for N-Alkylmorpholines

The branched 3-pentyl substituent in Morpholine, 4-(1-ethylpropyl)- imparts greater steric bulk around the nitrogen center compared to a linear N-pentyl group . This is a structural differentiation from the linear isomer N-n-pentylmorpholine (CAS 5205-39-0) and other N-alkylmorpholines. The increased steric hindrance can be quantified by comparing the number of non-hydrogen atoms on the carbon directly attached to the nitrogen (a secondary carbon, attached to two other carbons) versus a linear chain where the nitrogen is attached to a primary carbon (attached to only one other carbon).

Catalyst Design Steric Effects Organic Synthesis

Cold-Mold Polyurethane Foaming Efficiency for N-Alkylmorpholines

N-alkylmorpholines are effective 'cold sink' catalyst additives, enabling void-free polyurethane formation in molds cooler than 120°F [1]. The patent literature specifically identifies this class of compounds as beneficial for this application, a property not shared by all tertiary amines [1]. While a direct head-to-head comparison with Morpholine, 4-(1-ethylpropyl)- is not available, its classification as an N-alkylmorpholine allows for class-level inference of its utility in this process.

Polyurethane Catalysis Material Science

Key Industrial Applications for Morpholine, 4-(1-ethylpropyl)- (CAS 67061-37-4)


Polyurethane Catalyst Additive for Cold-Mold Foaming

Based on the class-level evidence that N-alkylmorpholines are effective 'cold sink' catalyst additives for polyurethane foaming [1], Morpholine, 4-(1-ethylpropyl)- is a strong candidate for formulations requiring void-free curing in cooler-than-standard molds (below 120°F). The branched alkyl chain's steric bulk may further modulate its catalytic activity compared to linear analogs, offering a potential route for optimizing reaction profiles in specific polyurethane systems.

Lipophilic Amine Base for Non-Polar Organic Synthesis

The compound's calculated LogP of 1.445 and branched structure make it a suitable lipophilic amine base for organic transformations in non-polar or hydrophobic environments. Its unique steric properties, relative to linear N-alkylmorpholines , can be exploited in reactions where amine basicity and steric shielding are key to controlling selectivity and yield. Potential applications include its use as an acid scavenger or a catalyst in reactions requiring a non-nucleophilic base.

Corrosion Inhibition Formulations for Ferrous Metals

N-alkylmorpholines are established components in corrosion inhibitor compositions for ferrous metals in aqueous oxygen-free solutions [2]. Morpholine, 4-(1-ethylpropyl)-, with its specific alkyl chain length and branching, may offer tailored properties such as enhanced surface adsorption or improved solubility in specific brine or hydrocarbon mixtures compared to more common N-methylmorpholine. This makes it a candidate for evaluation in corrosion inhibitors for oilfield or cooling water applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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